1,5-Dihydroxypentan-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

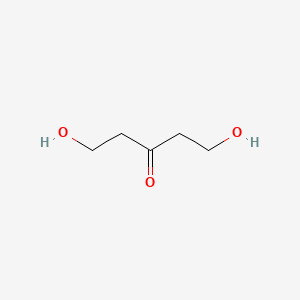

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydroxypentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWHQAFPBKSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565482 | |

| Record name | 1,5-Dihydroxypentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-85-7 | |

| Record name | 1,5-Dihydroxypentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: Structure, Properties, and Synthetic Potential

This technical guide provides a comprehensive overview of 1,5-dihydroxypentan-3-one, a versatile chemical intermediate with significant potential for applications in research, particularly in the fields of fine chemical synthesis and drug development. While detailed peer-reviewed studies on this specific molecule are not abundant, this paper synthesizes available data from chemical databases and supplier specifications, coupled with established principles of organic chemistry, to offer valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound is a symmetrical dihydroxyketone. Its structure features a five-carbon chain with a central ketone functional group and primary hydroxyl groups at the terminal positions.[1][2]

The IUPAC name for this compound is this compound.[2] It is also commonly referred to as 1,5-dihydroxy-3-pentanone.[1] The presence of two hydroxyl groups and a central ketone makes it a trifunctional molecule, imparting a unique combination of reactivity and physical properties.

The key identifiers for this compound are:

-

CAS Number: 4254-85-7[3]

-

Molecular Formula: C₅H₁₀O₃[3]

-

Molecular Weight: 118.13 g/mol

-

InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its functional groups. The hydroxyl groups contribute to its polarity and ability to act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.[5] The ketone group also contributes to its polarity.

| Property | Value | Source |

| Appearance | Yellow liquid | [6] |

| Purity | ≥ 95% (HPLC) | [3][6] |

| Boiling Point | 271.0 ± 15.0 °C (Predicted) | [5] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in polar and nonpolar solvents | [5] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place | [4][6] |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, only two distinct signals for the methylene protons and one for the hydroxyl protons would be expected. The protons on the carbons adjacent to the hydroxyl groups (C1 and C5) would likely appear as a triplet, coupled to the adjacent methylene protons. The protons on the carbons adjacent to the ketone (C2 and C4) would also appear as a triplet. The hydroxyl protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Three distinct signals are expected. The carbon of the ketone (C3) would have the largest chemical shift (downfield). The carbons bearing the hydroxyl groups (C1 and C5) would be next, followed by the carbons adjacent to the ketone (C2 and C4).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

-

A strong, sharp peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.

-

Peaks in the 2850-2950 cm⁻¹ region for C-H stretching.

Mass Spectrometry: The nominal molecular weight is 118, so the molecular ion peak (M+) would be observed at m/z 118. Common fragmentation patterns would likely involve the loss of water (M-18), cleavage adjacent to the carbonyl group, and other fragmentations characteristic of ketones and alcohols.

Reactivity and Synthetic Potential

The trifunctional nature of this compound makes it a versatile building block in organic synthesis.[5][6] Its reactivity is centered around its two primary hydroxyl groups and one ketone.

Reactions of the Hydroxyl Groups:

-

Esterification: The primary hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a common reaction for modifying the properties of a molecule or for introducing protecting groups.[6]

-

Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. This would transform the molecule into a diketone or a dicarboxylic acid ketone.[6]

-

Etherification: The hydroxyl groups can be converted to ethers, for example, through the Williamson ether synthesis.

Reactions of the Ketone Group:

-

Reduction: The ketone can be reduced to a secondary alcohol, yielding 1,3,5-pentanetriol.

-

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group.

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.

-

Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents to form tertiary alcohols.

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Development and Research

While specific examples of this compound in drug development are not prominent in the literature, its structural motifs are relevant. As a small, functionalized molecule, it can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules.[5][6]

-

Scaffold for Library Synthesis: The three functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives for biological screening.

-

Linker Chemistry: The symmetrical nature and terminal hydroxyl groups make it a candidate for use as a linker in applications such as antibody-drug conjugates (ADCs) or PROTACs, after appropriate functionalization.

-

Analogy to Biologically Active Dihydroxyketones: The dihydroxyketone moiety is present in biologically important molecules. For instance, 4,5-dihydroxy-2,3-pentanedione (DPD) is an autoinducer involved in bacterial quorum sensing.[7][8] Research into DPD and its analogs to modulate bacterial communication highlights the potential biological relevance of the dihydroxyketone scaffold.[7][8] The synthesis of DPD analogs for structure-activity relationship (SAR) studies demonstrates a research paradigm where a simple core like this compound could be valuable.

Proposed Synthetic Route

A plausible and straightforward synthesis of this compound could be envisioned starting from readily available precursors. One such conceptual pathway is the hydration of a divinyl ketone, which itself can be synthesized from acetone and formaldehyde.

Caption: A conceptual synthetic pathway to this compound.

Disclaimer: This proposed synthesis is based on established chemical principles and is for illustrative purposes. A thorough literature search and experimental validation would be required to establish a robust and optimized protocol.

Safety and Handling

According to available safety data sheets, this compound should be handled with care in a well-ventilated area.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] It should be stored in a tightly closed container in a cool, dry place.[9]

Conclusion

This compound is a chemical with considerable, albeit largely underexplored, potential as a building block in synthetic chemistry. Its symmetrical structure and trifunctionality offer a range of possibilities for creating diverse and complex molecules. While a dedicated body of peer-reviewed literature is currently lacking, the fundamental principles of its reactivity are well-understood. For drug development professionals and researchers, this molecule represents an opportunity to innovate, whether by incorporating it as a novel scaffold, utilizing it as a versatile linker, or exploring the biological activities of its derivatives. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its potential.

References

- 1. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. guidechem.com [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to 1,5-Dihydroxypentan-3-one (CAS: 4254-85-7)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Synthon

1,5-Dihydroxypentan-3-one, with its seemingly simple five-carbon backbone, presents a unique case study in chemical synthesis and application. While commercially available and noted for its utility as a versatile building block, a deep dive into the scientific and patent literature reveals a surprising scarcity of detailed, publicly available research focused specifically on this molecule. This guide, therefore, adopts a dual approach. Firstly, it collates and presents all available direct information on this compound. Secondly, and more critically for the discerning researcher, it contextualizes this information within the broader landscape of related chemical principles and analogous structures. By exploring the synthesis and reactivity of gamma-hydroxy ketones and the applications of similar polyfunctional C5 synthons, this document aims to provide not just the known facts, but also a framework for inferring the potential and navigating the challenges of working with this specific compound.

Section 1: Core Chemical and Physical Identity

This compound is a polyfunctional organic molecule characterized by a central ketone group flanked by two primary alcohol functionalities. This structure imparts a high degree of polarity and reactivity, making it a potentially valuable intermediate in multi-step organic synthesis.[1]

Structural and Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in Table 1. These values are critical for predicting its behavior in various solvent systems and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 4254-85-7 | [2][3] |

| Molecular Formula | C₅H₁₀O₃ | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Appearance | Yellow Liquid | [1][4] |

| IUPAC Name | This compound | [2] |

| SMILES | C(CO)C(=O)CCO | [2] |

| InChIKey | DEOWHQAFPBKSMV-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 271.0 ± 15.0 °C | [5] |

| Predicted Density | 1.144 ± 0.06 g/cm³ | [5] |

| Predicted LogP | -0.67970 | [5] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |

Section 2: Synthesis and Manufacturing Considerations

Postulated Synthetic Pathways

A logical retrosynthetic analysis suggests that this compound could be synthesized via an aldol condensation reaction. A potential route could involve the reaction of dihydroxyacetone with an appropriate C2 synthon. The causality behind this choice lies in the readily available and highly functionalized nature of dihydroxyacetone as a C3 building block.

Conceptual Protocol: Aldol Condensation Approach

-

Reactant Selection: Dihydroxyacetone (a C3 synthon) and an enolate equivalent of acetaldehyde (a C2 synthon). The choice of dihydroxyacetone is predicated on its established utility in forming complex carbohydrate-like structures.

-

Reaction Conditions: The reaction would likely proceed under basic conditions to facilitate the formation of the enolate. The choice of base and solvent would be critical to control side reactions such as self-condensation of the acetaldehyde equivalent.

-

Work-up and Purification: Acidic work-up to neutralize the base, followed by extraction and chromatographic purification (e.g., column chromatography on silica gel) would be necessary to isolate the target compound from starting materials and byproducts.

The workflow for this conceptual synthesis is depicted below:

References

Spectroscopic data of 1,5-Dihydroxypentan-3-one (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of 1,5-Dihydroxypentan-3-one

Introduction

This compound, with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , is a symmetrical β-hydroxy ketone.[1][2][3][4] Its structure features a central ketone flanked by two ethyl alcohol moieties. This arrangement of functional groups makes it a versatile building block in organic synthesis and a subject of interest in various chemical applications, from pharmaceuticals to the food industry.[5] The precise characterization of its molecular structure is paramount for its application and for quality control, making a thorough understanding of its spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are based on established principles of spectroscopy and data from analogous structures, providing a robust reference for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signal to disappear.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Due to the symmetry of the molecule, only three distinct signals are expected in the ¹H NMR spectrum, excluding the hydroxyl protons which may be broad or exchange with the solvent.

-

Hydroxyl Protons (-OH): The chemical shift of these protons is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet. In D₂O, this signal will disappear due to H-D exchange.

-

Methylene Protons adjacent to Hydroxyl (C1-H, C5-H): These protons are in an identical chemical environment. They are adjacent to a hydroxyl group, which is deshielding. They are also coupled to the methylene protons at C2 and C4. Therefore, this signal is predicted to be a triplet.

-

Methylene Protons adjacent to Ketone (C2-H, C4-H): These protons are also in an identical chemical environment, adjacent to the electron-withdrawing carbonyl group. They are coupled to the methylene protons at C1 and C5, resulting in a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Triplet (t) | 4H | -CH₂-OH |

| ~2.7 | Triplet (t) | 4H | -CH₂-C=O |

| Variable | Broad Singlet | 2H | -OH |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is usually necessary.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline-corrected, and referenced.

Predicted ¹³C NMR Spectrum and Interpretation

The symmetry of this compound results in only three expected signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value). Carbonyl carbons of ketones typically absorb in the range of 190-215 δ.[6]

-

Methylene Carbons adjacent to Ketone (C2, C4): These carbons are adjacent to the electron-withdrawing carbonyl group and will be deshielded, appearing downfield.

-

Methylene Carbons adjacent to Hydroxyl (C1, C5): These carbons are bonded to an electronegative oxygen atom and will also be deshielded, but typically less so than those adjacent to the ketone.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (C3) |

| ~60 | -CH₂-OH (C1, C5) |

| ~45 | -CH₂-C=O (C2, C4) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl and carbonyl groups.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of hydrogen bonding.

-

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone is expected around 1715 cm⁻¹.[6] Conjugation, which is absent here, would lower this frequency.[7]

-

C-O Stretch: A C-O stretching vibration from the alcohol functional groups is expected in the region of 1000-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3200-3600 (broad) | O-H (Alcohol) | Stretching |

| 2850-2960 | C-H (sp³) | Stretching |

| ~1715 (strong, sharp) | C=O (Ketone) | Stretching |

| 1000-1250 | C-O (Alcohol) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: A common method for this type of molecule is Electron Ionization (EI). In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is expected at an m/z value equal to its molecular weight, which is 118. However, for alcohols and ketones, the molecular ion peak can sometimes be weak or absent.

-

Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns. Alpha-cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon, is a common fragmentation pathway for ketones.[6]

Key Predicted Fragmentation Pathways:

Caption: Alpha-cleavage fragmentation of this compound.

Another likely fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z 100.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion |

| 118 | [C₅H₁₀O₃]⁺˙ (Molecular Ion) |

| 100 | [M - H₂O]⁺˙ |

| 73 | [O=C-CH₂-CH₂OH]⁺ |

| 45 | [CH₂-CH₂OH]⁺ |

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

Technical Guide: An Examination of the Physical Properties of 1,5-Dihydroxypentan-3-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the known physical properties of 1,5-Dihydroxypentan-3-one (CAS No. 4254-85-7), a functionally rich organic compound. With its bifunctional hydroxyl groups and central ketone moiety, this molecule serves as a versatile intermediate in the synthesis of complex pharmaceuticals and specialty chemicals.[1][2][3][4] This guide moves beyond a simple data summary to offer insights into the causality behind experimental considerations and addresses the current gaps in publicly available data, ensuring a trustworthy and authoritative resource for laboratory professionals.

Core Physical Characteristics: A Summary

Accurate physical property data is fundamental for process design, purification, and modeling in drug development and chemical synthesis. The following table summarizes the currently available data for this compound.

| Property | Value | Source & Remarks |

| Molecular Formula | C₅H₁₀O₃ | PubChem[5] |

| Molecular Weight | 118.13 g/mol | PubChem, Guidechem[1][5] |

| CAS Number | 4254-85-7 | Guidechem, Chem-Impex[1][2] |

| Appearance | Colorless to Yellow Liquid | Contradictory reports: Guidechem[1] reports "colorless," while Chem-Impex[2][3] reports "yellow." This may indicate variance in sample purity. |

| Boiling Point | 271.0 ± 15.0 °C | Predicted value. [1] Experimental verification is highly recommended. |

| Melting Point | Data Not Available | A Safety Data Sheet (SDS) explicitly states no data is available.[6] As a liquid at STP, the melting/freezing point is below ambient temperature. |

| Density | 1.144 ± 0.06 g/cm³ | Predicted value. [1] |

In-Depth Analysis of Thermal Properties

The thermal transition points—melting and boiling—are critical parameters for handling, purification, and reaction setup. For this compound, the available data is primarily computational, which necessitates a cautious and informed approach in the laboratory.

The sole available boiling point is a predicted value of 271.0 ± 15.0 °C .[1] This prediction is likely derived from quantitative structure-property relationship (QSPR) models, which estimate physical properties based on molecular structure.

-

Expertise & Causality: The high predicted boiling point is consistent with the molecule's structure. The two terminal hydroxyl groups allow for significant intermolecular hydrogen bonding, which requires substantial thermal energy to overcome, thus elevating the boiling point. The molecule's polarity, due to the ketone and hydroxyl groups, further contributes to strong dipole-dipole interactions.

-

Trustworthiness & Experimental Prudence: While QSPR models are powerful, they are not a substitute for empirical data. The ±15.0 °C margin of error highlights the uncertainty.[1] Furthermore, molecules with multiple functional groups, especially hydroxyls, can be susceptible to thermal decomposition at elevated temperatures. Therefore, when performing distillation, it is crucial to use a vacuum to lower the boiling point and minimize the risk of degradation, which could compromise sample purity.

Currently, no experimental or predicted melting point for this compound is published in readily accessible literature. A relevant Safety Data Sheet explicitly confirms that this data is not available.[6] The compound is consistently described as a liquid at standard temperature and pressure, indicating its melting (or freezing) point is below 20-25 °C.[1][2] The recommended storage conditions of 0-8 °C further imply that it remains liquid at refrigeration temperatures.[2][7]

Recommended Experimental Protocols for Verification

To ensure self-validating and reproducible results, the following standard methodologies are recommended for the empirical determination of the boiling and melting (freezing) points of this compound.

The following diagram outlines the logical workflow for characterizing a sample of this compound, starting from sample acquisition to final data reporting.

Caption: Logical workflow for the experimental characterization of this compound.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus using a small-scale flask (e.g., 25 mL), a short-path distillation head equipped with a digital thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the apparatus and the pump.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a magnetic stir bar or boiling chips into the distillation flask.

-

Evacuation: Slowly and carefully reduce the pressure within the apparatus to a stable, desired level (e.g., 10 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady reflux of condensate is observed on the thermometer bulb. Simultaneously, record the precise pressure from the manometer.

-

Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg). This step is authoritative for comparing the value against literature.

-

Apparatus Setup: Place a sample (e.g., 2-3 mL) into a test tube equipped with a digital thermometer and a small magnetic stir bar.

-

Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt or dry ice-acetone bath) and stir the sample gently to ensure uniform cooling.

-

Observation: Monitor the temperature as the sample cools. The temperature will drop steadily and then plateau as the first crystals appear and the liquid begins to solidify.

-

Data Recording: The temperature of this plateau is the freezing point. For a pure substance, the freezing point and melting point are identical. Record the temperature range from the appearance of the first crystal to the complete solidification of the material.

References

Solubility of 1,5-Dihydroxypentan-3-one in various organic solvents

An In-Depth Technical Guide to the Solubility of 1,5-Dihydroxypentan-3-one in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a versatile building block in the pharmaceutical and fine chemical industries.[1][2][3] We delve into the theoretical principles governing its solubility, underpinned by its unique molecular structure featuring both ketone and hydroxyl functional groups. A detailed, self-validating experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method is presented, coupled with UV-Vis spectroscopic quantification. The guide synthesizes this information to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodology for evaluating the solubility of this key intermediate in a range of common organic solvents.

Introduction: The Molecular Profile of this compound

This compound (CAS No: 4254-85-7) is an organic compound with the molecular formula C₅H₁₀O₃.[4] Its structure is characterized by a five-carbon chain containing a central ketone group (at C3) and two terminal hydroxyl (-OH) groups (at C1 and C5).

This unique combination of functional groups dictates its physicochemical properties and, most critically, its solubility. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the ketone group can act as a hydrogen bond acceptor.[5][6] These features suggest a strong potential for interaction with polar solvents. The underlying carbon backbone, however, contributes a degree of nonpolar character. Understanding the balance between these hydrophilic (hydroxyl, ketone) and lipophilic (carbon chain) features is paramount to predicting and manipulating its solubility for applications in synthesis, formulation, and purification.[2][3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7][8] The dissolution process requires that the energy used to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, the primary intermolecular forces at play are:

-

Hydrogen Bonding: This is the strongest intermolecular force and will dominate its interactions with protic solvents (e.g., water, ethanol).[9][10][11] The two -OH groups can donate hydrogen bonds, and all three oxygen atoms can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The polar ketone group creates a significant dipole moment, allowing for strong interactions with other polar molecules (e.g., acetone, acetonitrile).

-

London Dispersion Forces: These weaker forces, arising from temporary fluctuations in electron density, are present in all molecules and represent the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

Based on these principles, it is hypothesized that this compound will exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[12][13] This method ensures that a saturated solution is formed and that the system has reached equilibrium. The subsequent quantification of the dissolved solute is critical for accuracy; UV-Vis spectroscopy provides a rapid and precise method, provided the analyte has a suitable chromophore.

Causality Behind Experimental Design

-

Choice of Method: The shake-flask method is selected over kinetic methods because thermodynamic solubility is a fundamental property crucial for formulation and preclinical development, representing the true equilibrium point of the system.[12][14] Kinetic methods, while faster, can often overestimate solubility due to the formation of supersaturated solutions.[12]

-

Equilibration Time: An incubation period of 24 hours is chosen to ensure that the dissolution process reaches a true equilibrium, a critical factor for thermodynamic accuracy.[14]

-

Temperature Control: The experiment is conducted at a constant temperature (25 °C) as solubility is highly temperature-dependent.

-

Quantification: UV-Vis spectroscopy is a common and reliable technique for determining the concentration of organic compounds in solution.[15] A calibration curve is essential for converting absorbance measurements into concentration, forming the self-validating core of the quantification step.[16]

Experimental Workflow Diagram

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. homework.study.com [homework.study.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. al-kindipublisher.com [al-kindipublisher.com]

- 10. youtube.com [youtube.com]

- 11. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. enamine.net [enamine.net]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

The Unseen Workhorse: 1,5-Dihydroxypentan-3-one as a Reactive Intermediate in Organic Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules, while not always in the limelight, serve as crucial pivot points for the construction of complex molecular architectures. 1,5-Dihydroxypentan-3-one is one such unassuming yet powerful reactive intermediate. This technical guide delves into the core of its synthetic utility, offering insights into its preparation, reactivity, and strategic deployment in the synthesis of valuable compounds. We will explore the causality behind experimental choices, providing a trustworthy framework for its application in research and development.

Understanding the Core Synthon: From Citric Acid to a Versatile Building Block

The journey to harnessing the synthetic potential of this compound begins with its logical and cost-effective precursor, 1,3-acetonedicarboxylic acid and its esters.

The Genesis: Synthesis of 1,3-Acetonedicarboxylic Acid

1,3-Acetonedicarboxylic acid is readily prepared from the abundant and inexpensive starting material, citric acid. The classical approach involves the treatment of citric acid with fuming sulfuric acid (oleum), which facilitates a decarbonylation and dehydration cascade to yield the desired product.[1][2] While effective, this method requires careful handling of highly corrosive reagents.

Experimental Protocol: Preparation of 1,3-Acetonedicarboxylic Acid from Citric Acid [2]

-

In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with fuming sulfuric acid (20% SO₃).

-

The flask is cooled in an ice-salt bath to -5 °C.

-

Finely powdered citric acid is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred and allowed to warm to 30 °C until the vigorous evolution of carbon monoxide ceases.

-

The reaction mixture is then carefully poured onto cracked ice, causing the 1,3-acetonedicarboxylic acid to precipitate.

-

The crude product is collected by filtration, washed with cold ethyl acetate, and used immediately in the next step due to its limited stability.[2]

The instability of the free acid, which readily decarboxylates to acetone and carbon dioxide, necessitates its prompt conversion to more stable ester derivatives for storage and subsequent use.[3]

Stabilization and Functionalization: Esterification to Dialkyl 1,3-Acetonedicarboxylates

The most common and practical forms of this synthon are its dialkyl esters, such as dimethyl 1,3-acetonedicarboxylate (DMAD). Esterification can be achieved in situ following the synthesis of the dicarboxylic acid.

Experimental Protocol: In Situ Esterification to Dimethyl 1,3-Acetonedicarboxylate

-

Following the preparation of 1,3-acetonedicarboxylic acid from citric acid and sulfuric acid, the reaction mixture is carefully cooled.

-

Methanol is slowly added to the mixture, maintaining a low temperature.

-

The mixture is then stirred for several hours to allow for complete esterification.

-

The reaction is worked up by pouring it into a mixture of ice and water, followed by extraction with an organic solvent (e.g., chloroform).

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The crude dimethyl 1,3-acetonedicarboxylate can be purified by vacuum distillation to yield a colorless to pale yellow oil.

This stable diester serves as the immediate precursor to our target intermediate, this compound.

The Key Transformation: Selective Reduction to this compound

The conversion of dimethyl 1,3-acetonedicarboxylate to this compound requires the selective reduction of the two ester functionalities without affecting the central ketone. This presents a classic chemoselectivity challenge. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the esters and the ketone to the corresponding triol,[2][4] a milder reagent is necessary.

Sodium borohydride (NaBH₄) is typically used for the reduction of aldehydes and ketones and is generally unreactive towards esters under standard conditions.[5][6] However, the presence of an adjacent keto group can activate the ester carbonyls towards reduction by NaBH₄, often necessitating careful control of reaction conditions.[7]

Conceptual Synthetic Pathway: Reduction of Dimethyl 1,3-Acetonedicarboxylate

Proposed Experimental Protocol: Selective Reduction of Dimethyl 1,3-Acetonedicarboxylate

-

Dimethyl 1,3-acetonedicarboxylate is dissolved in a suitable protic solvent, such as a mixture of tetrahydrofuran (THF) and methanol.[5]

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is carefully quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution).

-

The product is extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4254-85-7 | |

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Yellow liquid | [8] |

| Storage | 2-8 °C |

The Heart of the Matter: Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of three functional groups: a central ketone and two primary hydroxyl groups.[8] This trifunctional nature allows for a variety of subsequent transformations.

Intramolecular Cyclizations: A Gateway to Heterocycles

The spatial relationship of the hydroxyl and keto groups in this compound and its derivatives makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, under acidic or basic conditions, it can be envisioned to cyclize, forming furanone or pyranone derivatives, which are common motifs in natural products.[9]

A Modern Take on Classic Reactions: The Robinson Tropinone Synthesis

The Robinson tropinone synthesis is a landmark in biomimetic synthesis and a prime example of a tandem reaction.[7] Classically, this reaction utilizes a dialkyl 1,3-acetonedicarboxylate.[1] The reaction involves a double Mannich reaction between succinaldehyde, a primary amine (like methylamine), and the acetonedicarboxylate.[7]

While the classic synthesis employs the diester, the use of this compound as a direct precursor in a modified approach could offer alternative pathways and avoid the final decarboxylation step under harsh conditions, potentially leading to novel tropane alkaloid analogs.

Stability and Handling: A Practical Perspective

As a reactive intermediate, this compound requires careful handling. It is recommended to store the compound at low temperatures (2-8 °C) to minimize degradation. The presence of both hydroxyl and ketone functionalities suggests potential instability under strongly acidic or basic conditions, which could catalyze self-condensation or decomposition reactions. Therefore, reactions involving this intermediate should be conducted under controlled pH and temperature.

Conclusion and Future Outlook

This compound, though often overshadowed by its dicarboxylic acid precursor, holds significant untapped potential as a reactive intermediate in organic synthesis. Its straightforward, albeit nuanced, preparation from inexpensive starting materials and its trifunctional nature make it an attractive building block for the construction of diverse and complex molecules, particularly heterocycles. For researchers and drug development professionals, a deeper understanding of the reactivity and handling of this versatile intermediate can unlock new synthetic strategies and pave the way for the discovery of novel chemical entities. Further exploration into its direct application in tandem reactions and the synthesis of natural product analogs is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of 1,5-Dihydroxypentan-3-one: A Chemoselective Approach

Abstract

1,5-Dihydroxypentan-3-one is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its structure, featuring two primary hydroxyl groups and a central ketone, presents unique challenges and opportunities for chemical manipulation. This in-depth technical guide provides a comprehensive analysis of the reactivity of these functional groups, with a strong emphasis on achieving chemoselectivity. We will explore the underlying principles governing the differential reactivity of the hydroxyl and ketone moieties and present field-proven strategies and detailed experimental protocols for their selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important intermediate.

Introduction: The Structural and Electronic Landscape of this compound

This compound possesses a symmetrical structure with two primary hydroxyl (-OH) groups flanking a central ketone (C=O) group.[2][3] This arrangement creates a molecule with distinct reactive sites, each with its own electronic and steric characteristics. The hydroxyl groups are nucleophilic and can also act as proton donors, while the ketone group is electrophilic at the carbonyl carbon and susceptible to nucleophilic attack.

The interplay between these functional groups is a key determinant of the molecule's overall reactivity. Understanding the factors that influence the selective reaction at either the hydroxyl or ketone groups is paramount for its successful application in multi-step syntheses.

Reactivity of the Hydroxyl Groups

The two primary hydroxyl groups in this compound are chemically equivalent and exhibit typical alcohol reactivity. Key transformations involving these groups include oxidation, protection, and etherification/esterification.

Oxidation of the Hydroxyl Groups

The oxidation of alcohols is a fundamental transformation in organic chemistry, yielding carbonyl compounds.[4] Primary alcohols, such as those in this compound, can be oxidized to aldehydes or further to carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.[4][5][6][7]

Chemoselectivity Challenge: The primary challenge in the oxidation of this compound is to selectively oxidize the hydroxyl groups without affecting the ketone functionality. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) will likely lead to over-oxidation and potential cleavage of the carbon chain.[4][7] Milder reagents are therefore preferred for a controlled oxidation to the corresponding dialdehyde or dicarboxylic acid.

Table 1: Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | A mild and selective reagent for the oxidation of primary alcohols to aldehydes.[5][7] |

| Dess-Martin periodinane (DMP) | Aldehyde | Known for its mild reaction conditions and high yields.[5] |

| Swern Oxidation | Aldehyde | Utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.[5] |

| Jones Reagent (CrO3/H2SO4) | Carboxylic Acid | A strong oxidizing agent that will convert primary alcohols directly to carboxylic acids.[5][7] |

Protection of the Hydroxyl Groups

In many synthetic routes, it is necessary to temporarily "mask" the reactive hydroxyl groups to prevent them from interfering with reactions targeting the ketone. This is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

Common Protecting Groups for Alcohols:

-

Silyl Ethers: Trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and selective removal.

-

Acetals: Formation of acetals, such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, is another effective strategy.

The selective protection of one hydroxyl group over the other in a symmetrical diol can be challenging but may be achieved under carefully controlled stoichiometric conditions.

Experimental Protocol: Silyl Ether Protection of Hydroxyl Groups

Objective: To protect the primary hydroxyl groups of this compound as their tert-butyldimethylsilyl (TBDMS) ethers.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (2.2 equivalents) in anhydrous DCM to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-TBDMS protected diol.

Causality: Imidazole acts as a base to deprotonate the hydroxyl group, making it a more potent nucleophile to attack the silicon center of TBDMSCl. It also serves as a catalyst. Using a slight excess of the silylating agent ensures complete protection of both hydroxyl groups.

Reactivity of the Ketone Group

The ketone group in this compound is an electrophilic center and is susceptible to a variety of nucleophilic addition and condensation reactions.

Reduction of the Ketone

The reduction of the ketone to a secondary alcohol is a common transformation.[8][9] This reaction introduces a new stereocenter, and therefore, stereoselective reduction methods are often employed, particularly in the synthesis of chiral molecules.

Chemoselectivity Challenge: The key to selectively reducing the ketone is to use a reducing agent that does not affect the hydroxyl groups. Hydride reagents are commonly used for this purpose.

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Reactivity | Notes |

| Sodium borohydride (NaBH4) | Mild | A versatile and selective reagent for the reduction of aldehydes and ketones.[10] It is generally unreactive towards esters and amides.[10] |

| Lithium aluminum hydride (LiAlH4) | Strong | A powerful reducing agent that will reduce ketones, aldehydes, esters, and carboxylic acids.[9] It is highly reactive and must be used in anhydrous conditions.[9] |

| Diisobutylaluminium hydride (DIBAL-H) | Mild | Can be used for the selective reduction of ketones. |

| Catalytic Hydrogenation (H2/catalyst) | Varies | The reactivity depends on the catalyst (e.g., Pd, Pt, Ni) and reaction conditions. |

For the selective reduction of the ketone in this compound, sodium borohydride is an excellent choice due to its mild nature and tolerance of the hydroxyl groups.[10]

Experimental Protocol: Selective Ketone Reduction

Objective: To selectively reduce the ketone group of this compound to a secondary alcohol using sodium borohydride.

Materials:

-

This compound

-

Sodium borohydride (NaBH4)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of 1 M HCl until the effervescence ceases.

-

Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triol by flash column chromatography.

Causality: Sodium borohydride acts as a source of hydride ions (H-), which are nucleophilic and attack the electrophilic carbonyl carbon. The use of a protic solvent like methanol allows for the protonation of the resulting alkoxide intermediate to yield the alcohol.

Nucleophilic Addition and Condensation Reactions

The ketone carbonyl can undergo addition by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide. It can also participate in condensation reactions, for example, with amines to form imines or with ylides in Wittig-type reactions. The presence of the hydroxyl groups may require their prior protection to avoid side reactions with these often basic and highly reactive nucleophiles.

Interplay of Functional Groups: Intramolecular Cyclization

The proximity of the hydroxyl and ketone groups in this compound allows for the possibility of intramolecular reactions. One such reaction is the formation of a cyclic hemiketal. This is an equilibrium process that can be catalyzed by either acid or base.

This equilibrium can be an important consideration in reactions involving this compound, as the cyclic form will have different reactivity compared to the open-chain form. For instance, the ketone group is masked in the hemiketal form. Reaction conditions can be manipulated to favor either the open-chain or cyclic form.

Chemoselective Strategies: A Summary

Achieving high chemoselectivity in reactions involving this compound hinges on a careful selection of reagents and reaction conditions.

Conclusion

This compound is a molecule with a rich and versatile chemistry. A thorough understanding of the distinct reactivity of its hydroxyl and ketone functional groups is crucial for its effective utilization in organic synthesis. By employing the principles of chemoselectivity and the strategic use of protecting groups, researchers can unlock the full potential of this valuable building block for the development of complex molecules, including new pharmaceutical agents. The experimental protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]

The Latent Therapeutic Potential of 1,5-Dihydroxypentan-3-one: A Technical Guide for Medicinal Chemists

Abstract

1,5-Dihydroxypentan-3-one, a seemingly simple, symmetrical C5 molecule, represents a versatile and underexplored scaffold in medicinal chemistry. While not a therapeutic agent in its own right, its unique trifunctional architecture—a central ketone flanked by two primary hydroxyl groups—positions it as an ideal starting material for the synthesis of complex and biologically active molecules. This technical guide delves into the core chemical attributes of this compound and elucidates its most promising application: a foundational building block for the creation of 1,5-diaryl-1,4-pentadien-3-one derivatives, a class of compounds with significant, demonstrated anticancer properties. We will explore the synthetic strategies, mechanistic underpinnings of the bioactive derivatives, and provide field-proven insights for researchers in drug discovery and development.

Introduction: Unveiling the Potential of a Versatile C5 Scaffold

In the landscape of drug discovery, the novelty and utility of a lead structure are paramount. This compound (CAS 4254-85-7) is a bifunctional molecule that offers significant synthetic advantages.[1][2] Its hydroxyl groups provide handles for derivatization and enhance solubility, while the central ketone offers a reactive site for carbon-carbon bond formation.[1][2] While it has found applications in the food and cosmetics industries, its primary value to the medicinal chemist lies in its role as a synthon—a building block for pharmacologically active agents.[2]

This guide focuses on the strategic application of this compound in the synthesis of curcumin-like molecules, specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold. These compounds, often referred to as monocarbonyl analogs of curcumin, have demonstrated potent cytotoxic activity against a range of cancer cell lines, overcoming some of the bioavailability and stability issues associated with natural curcumin.[3]

Core Chemistry and Synthetic Strategy

The chemical reactivity of this compound is dictated by its ketone and two primary alcohol functionalities. The primary alcohols are amenable to standard protection group chemistry, a crucial step to prevent unwanted side reactions during the modification of the ketone. The ketone's α-hydrogens are acidic, allowing for enolate formation and subsequent condensation reactions.

The most powerful application of this scaffold is in the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[4] This reaction, when applied to a pentan-3-one core, allows for the symmetrical installation of two aryl groups, leading to the formation of the 1,5-diaryl-1,4-pentadien-3-one framework.

Proposed Synthetic Workflow

The synthesis of bioactive 1,5-diaryl-1,4-pentadien-3-ones from this compound can be envisioned as a three-stage process. This workflow is a self-validating system, where the success of each step is confirmed by standard analytical techniques before proceeding to the next.

References

The Versatile C5 Building Block: A Technical Guide to 1,5-Dihydroxypentan-3-one in the Synthesis of Novel Compounds

Foreword: Reimagining the Potential of a Simple C5 Scaffold

In the dynamic landscape of drug discovery and materials science, the pursuit of novel molecular architectures is relentless. Central to this endeavor is the strategic selection of versatile building blocks—molecules that offer a rich tapestry of reactive sites and stereochemical possibilities. 1,5-Dihydroxypentan-3-one, a deceptively simple C5 aliphatic ketone, represents one such underexplored yet highly potent scaffold. Its symmetrical structure, bearing two primary hydroxyl groups flanking a central ketone, provides a unique trifecta of functional handles. This guide delves into the synthetic utility of this compound, presenting a technical, in-depth exploration of its transformation into a variety of complex and novel compounds, with a particular focus on heterocyclic systems relevant to pharmaceutical development.

This document moves beyond a mere recitation of chemical properties, instead offering a field-proven perspective on the causality behind experimental choices. We will explore the pivotal role of selective oxidation in activating this building block and subsequently detail its application in powerful cyclization strategies. Every protocol and mechanistic pathway described herein is presented with the aim of providing a self-validating system for the discerning researcher.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for any successful synthetic campaign. This compound is a versatile compound utilized in various sectors including pharmaceuticals, cosmetics, and as a flavoring agent. Its utility as a synthetic intermediate is underscored by the reactivity of its hydroxyl groups.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Yellow liquid | Chem-Impex |

| Storage Conditions | 2°C - 8°C | |

| Purity | ≥95% (HPLC) | [1] |

Handling and Safety: According to safety data sheets, this compound is not classified as a hazardous material. However, standard laboratory safety precautions, including the use of personal protective equipment, are always recommended.

The Gateway to Versatility: Oxidation of the Hydroxyl Groups

The latent potential of this compound as a precursor for complex heterocycles is unlocked through the selective oxidation of its primary hydroxyl groups. This transformation converts the diol into a highly reactive 1,5-dicarbonyl species (specifically, pentane-1,5-dial-3-one), which is primed for a variety of intramolecular cyclization reactions. The presence of the central ketone functionality necessitates the use of mild and selective oxidation methods to prevent unwanted side reactions.

Two of the most effective and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both are renowned for their mild reaction conditions and high chemoselectivity for the conversion of primary alcohols to aldehydes.[2][3][4][5][6][7]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[2][3][4] This method is particularly advantageous due to its tolerance of a wide range of functional groups.[2]

Reaction Workflow:

Caption: Swern oxidation of this compound.

Experimental Protocol: General Procedure for Swern Oxidation

-

To a solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in DCM dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dialdehyde.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols.[5][7] This method offers the advantage of proceeding at room temperature and often requires shorter reaction times.[6]

Reaction Workflow:

Caption: Dess-Martin oxidation of this compound.

Experimental Protocol: General Procedure for Dess-Martin Oxidation

-

To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (2.2 equivalents) in one portion.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude dialdehyde.

Synthesis of Novel Heterocycles from the Oxidized Intermediate

The in situ or isolated pentane-1,5-dial-3-one is a versatile precursor for a range of valuable heterocyclic scaffolds. The strategic placement of the three carbonyl functionalities allows for a variety of intramolecular cyclization reactions, leading to five- and six-membered rings.

Paal-Knorr Synthesis of Substituted Furans and Pyrroles

The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[8][9] By extension, the 1,5-dicarbonyl system of oxidized this compound can be envisioned to undergo a similar cyclization, likely involving one of the aldehyde moieties and the central ketone.

Synthesis of Substituted Furans: Under acidic conditions, the enol form of the ketone can attack one of the protonated aldehyde groups, leading to a five-membered hemiacetal intermediate. Subsequent dehydration yields a substituted furan.

Synthesis of Substituted Pyrroles: In the presence of a primary amine or ammonia, the same 1,5-dicarbonyl intermediate can be converted into substituted pyrroles. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration.[9]

Logical Relationship Diagram:

Caption: Synthetic pathways to furans and pyrroles.

Experimental Protocol: General Procedure for Paal-Knorr Furan Synthesis

-

To a solution of the crude pentane-1,5-dial-3-one (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted furan.

Synthesis of Substituted Piperidines via Reductive Amination

The 1,5-dicarbonyl intermediate derived from this compound is an ideal precursor for the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry.[10] The synthesis can be achieved through a double reductive amination reaction.

In this one-pot process, the dialdehyde reacts with a primary amine or ammonia to form a di-imine or an enamine-imine intermediate, which then undergoes intramolecular cyclization. The subsequent reduction of the cyclic iminium ion, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the substituted piperidine.

Reaction Workflow:

Caption: Synthesis of piperidines via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve the crude pentane-1,5-dial-3-one (1.0 equivalent) in methanol or another suitable solvent.

-

Add the primary amine (1.1 equivalents) or ammonium acetate (1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the pH between 6 and 7 with the addition of acetic acid if necessary.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the substituted piperidine.

Conclusion and Future Outlook

This compound, through a strategic two-step transformation involving selective oxidation and subsequent intramolecular cyclization, emerges as a powerful and versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The ability to generate a common 1,5-dicarbonyl intermediate that can be readily converted into substituted furans, pyrroles, and piperidines highlights the synthetic efficiency of this approach.

The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore the chemical space around these privileged scaffolds. Future work in this area could focus on the development of enantioselective oxidation and cyclization methods to access chiral, non-racemic products. Furthermore, the exploration of other cyclization strategies with the 1,5-dicarbonyl intermediate could lead to the discovery of entirely new classes of heterocyclic compounds. The full synthetic potential of this compound is only beginning to be tapped, and it is our hope that this guide will inspire further innovation in the application of this versatile C5 building block.

References

- 1. scbt.com [scbt.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dihydroxypentan-3-one, a symmetrical dihydroxy ketone, holds a unique position in organic chemistry as a versatile building block and intermediate. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and multifaceted applications. While the definitive first synthesis is not extensively documented in modern literature, its conceptualization is rooted in the classical aldol condensation reaction between acetone and formaldehyde. This document will delve into the plausible historical synthesis, detail modern synthetic approaches, provide a thorough characterization profile, and explore its utility in pharmaceuticals and polymer chemistry.

Introduction: Unveiling a Symmetrical Ketone

This compound, with the chemical formula C₅H₁₀O₃, is a structurally simple yet functionally rich organic molecule.[1][2] Its key features include a central ketone group flanked by two ethyl chains, each terminating in a primary hydroxyl group. This symmetrical arrangement of hydrophilic hydroxyl groups and a central carbonyl functionality imparts unique solubility and reactivity characteristics to the molecule. These properties make it a valuable intermediate in various chemical syntheses.[3][4]

Table 1: Physicochemical Properties of this compound [5][6]

| Property | Value |

| CAS Number | 4254-85-7 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 271.0 ± 15.0 °C (Predicted) |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in polar and nonpolar solvents |

Historical Perspective and Plausible Discovery

While a singular, celebrated discovery of this compound is not prominent in the annals of chemical history, its conceptual origin can be traced back to the foundational principles of carbonyl chemistry, specifically the aldol condensation. The reaction of an enolate with a carbonyl compound, a cornerstone of organic synthesis, provides the most logical pathway to this molecule.

The crossed aldol condensation between acetone and formaldehyde, in the presence of a base, would theoretically lead to the formation of 4-hydroxybutan-2-one in the initial step.[7] A subsequent condensation with another molecule of formaldehyde would yield the symmetrical this compound. This reaction pathway is a classic example of carbon-carbon bond formation and highlights the fundamental reactivity of simple carbonyl compounds.

Synthesis of this compound: A Methodological Deep Dive

The primary and most logical route for the synthesis of this compound is the base-catalyzed aldol condensation of acetone with two equivalents of formaldehyde.[7][8]

Underlying Principles of the Aldol Condensation Approach

The synthesis hinges on the acidity of the α-protons of acetone. In the presence of a base, an enolate ion is formed, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to yield the desired dihydroxy ketone.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Acetone

-

Formaldehyde (37% aqueous solution, formalin)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) (for neutralization)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Initial Charge: The flask is charged with acetone and a catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) is added dropwise to the stirred acetone solution at a controlled temperature. The reaction is typically kept cool to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Neutralization: Once the reaction is complete, the mixture is neutralized with a dilute acid, such as hydrochloric acid, to a pH of approximately 7.

-

Extraction: The product is then extracted from the aqueous solution using a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography.

Causality in Experimental Choices

-

Choice of Base: A mild base like sodium hydroxide is used to deprotonate acetone to form the enolate without promoting self-condensation of acetone to a significant extent.

-

Temperature Control: Maintaining a low temperature during the addition of formaldehyde is crucial to control the exothermic reaction and minimize the formation of byproducts from the Cannizzaro reaction of formaldehyde.

-